molecular formula C15H10Cl2N2O3S B15149257 2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B15149257
M. Wt: 369.2 g/mol
InChI Key: UZKMUBMNGXLYKX-UHFFFAOYSA-N
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Description

The compound 2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 2 and a carbamothioyl-urea moiety at position 3. Key physicochemical properties include:

  • Molecular formula: Likely $ C{15}H{10}Cl2N2O_3S $ (inferred from analogs in and ).
  • Hydrogen bonding: Three hydrogen bond donors (two from urea and one from carboxylic acid) and four acceptors (carbonyl and thiocarbonyl groups) .
  • Topological polar surface area (TPSA): Estimated ~111 Ų (similar to ), indicating moderate solubility .

Properties

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

2-chloro-5-[(3-chlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10Cl2N2O3S/c16-9-3-1-2-8(6-9)13(20)19-15(23)18-10-4-5-12(17)11(7-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

UZKMUBMNGXLYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the introduction of the formamido and methanethioyl groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality. Industrial methods also emphasize the importance of safety and environmental considerations, including the management of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and formamido groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methanethioyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight H-Bond Donors/Acceptors Key Applications/Properties Reference
Target Compound 3-Chlorophenyl carbonyl, carbamothioyl-urea ~402.08 (estimated) 3 donors, 4 acceptors Potential enzyme inhibition
2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid Propenoyl group, isopropylphenyl 402.08 3 donors, 4 acceptors High complexity (574)
2-Chloro-5-({[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]carbamothioyl}amino)benzoic acid Dichlorophenyl, propenoyl 429.70 3 donors, 4 acceptors Enhanced lipophilicity due to Cl substituents
2-Chloro-5-[5-(2-imino-4-oxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid Thiazolidinone-furan hybrid Not specified 3 donors, 6 acceptors PTP1B inhibition for diabetes/obesity
2-Chloro-5-(3,5-dimethylpiperidino-sulfonyl)benzoic acid (tibric acid) Piperidino-sulfonyl group Not specified 2 donors, 5 acceptors PPAR agonist, lipid-lowering agent
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid Sulfonamide group Not specified 3 donors, 5 acceptors Metal ion chelation, drug synthesis (e.g., aspirin analogs)

Physicochemical Properties

  • Solubility : The target compound’s TPSA (~111 Ų) is lower than sulfonamide analogs (e.g., : ~120 Ų), implying reduced aqueous solubility but better membrane permeability .
  • Lipophilicity : Dichlorophenyl analogs () exhibit higher logP values due to additional Cl atoms, which may enhance blood-brain barrier penetration compared to the target compound .

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